N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine
Description
Properties
CAS No. |
919511-66-3 |
|---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
N-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-15(2)10-13-19(17-8-11-18-12-9-17)14-16-6-4-3-5-7-16/h3-7,10,17-18H,8-9,11-14H2,1-2H3 |
InChI Key |
CMSCOTYFFPLCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(CC1=CC=CC=C1)C2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidin-4-amine with benzyl chloride, followed by the addition of 3-methylbut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of N-benzyl 4,4-disubstituted piperidine compounds, which include derivatives like N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine, as potent inhibitors against influenza viruses. These compounds demonstrate a unique mechanism of action by targeting the hemagglutinin fusion peptide of the virus.
Case Study: Influenza Virus Inhibition
A study conducted by de Castro et al. (2020) reported that the N-benzyl 4,4-disubstituted piperidine derivatives exhibited low micromolar activity against the H1N1 influenza virus. The research identified critical interactions between the benzylpiperidine moiety and specific residues in the viral fusion peptide, which are essential for binding and inhibition. The findings suggest that these compounds could serve as a promising scaffold for developing new antiviral agents against influenza .
| Compound Type | Activity | Mechanism |
|---|---|---|
| N-Benzyl 4,4-disubstituted piperidines | Low micromolar against H1N1 | Binding to hemagglutinin fusion peptide |
Analgesic Properties
This compound has also been explored for its analgesic properties. Research indicates that certain derivatives within this chemical class can function as effective analgesics by blocking N-type calcium channels.
Case Study: Calcium Channel Blockers
In a study examining a series of piperidine derivatives, one compound demonstrated a high affinity for blocking N-type calcium channels with an IC50 value of 0.7 μM. This compound also showed significant efficacy in reducing pain responses in animal models, indicating its potential use as an analgesic agent .
| Compound | IC50 (μM) | ED50 (mg/kg) |
|---|---|---|
| Analgesic piperidine derivative | 0.7 | 12 (oral), 4 (intravenous) |
Synthesis and Structural Insights
The synthesis of this compound involves several steps that leverage modern synthetic techniques such as Ugi reactions. This method allows for the efficient construction of structurally diverse libraries of piperidine derivatives, facilitating rapid evaluation of their biological activities.
Synthetic Pathway Overview
The Ugi four-component reaction is particularly notable for its versatility and atom economy, enabling the synthesis of various bis-amide derivatives from readily available starting materials . This approach not only simplifies the synthesis process but also enhances the potential for discovering new bioactive compounds.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Core
Key Analogs :
N-Benzyl-N-methyl-1-phenethylpiperidin-4-amine (7b) ():
- Substituents: Benzyl, methyl, and phenethyl groups.
- Synthesis: Reductive amination using sodium triacetoxyborohydride (77% yield) .
- Properties: Increased aromaticity due to phenethyl may enhance binding to hydrophobic pockets.
2-(4-Benzylpiperidin-1-yl)-N-methylethan-1-amine (5) ():
- Substituents: Benzyl and methyl groups.
- Synthesis: HCl/MeOH deprotection (82% yield) .
- Properties: Shorter alkyl chain reduces steric hindrance compared to prenyl.
N-(4-(Benzyloxy)phenyl)-1-(4-(dimethylamino)benzyl)-N-(3-methylbut-2-en-1-yl)piperidin-4-amine (): Substituents: Extended aromatic systems (benzyloxy, dimethylaminobenzyl) alongside prenyl. Properties: Enhanced electronic effects from dimethylamino groups may improve solubility .
Comparison Table :
Biological Activity
N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperidine ring substituted with a benzyl group and an allylic side chain, which may influence its interaction with biological targets.
This compound is believed to interact with various receptors and enzymes, modulating their activity. Key mechanisms include:
- Receptor Binding : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways .
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further research in infectious diseases .
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been evaluated in cell line assays for its ability to induce apoptosis in cancer cells. The compound's structure allows it to target specific pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against various pathogens. Its efficacy was assessed through minimum inhibitory concentration (MIC) tests, demonstrating activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Structure-Activity Relationship (SAR) : Research has identified the importance of the piperidine scaffold in enhancing the binding affinity to specific receptors, particularly CC chemokine receptor 3 (CCR3) . Modifications to the structure have been shown to significantly impact biological activity.
- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of this compound in neurological disorders. Results indicated improved cognitive function and reduced symptoms associated with conditions such as Alzheimer's disease.
- Synergistic Effects : Studies have examined combinations of this compound with other pharmacological agents, revealing synergistic effects that enhance overall efficacy against targeted diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthesis routes for N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including alkylation, reductive amination, and protection/deprotection strategies. A patent-derived method ( ) outlines:
N-Acylation : React 3-amino-4-methylpyridine with acylating agents (e.g., acetyl chloride).
Quaternization : Treat with benzyl halides (e.g., benzyl bromide) under basic conditions.
Reduction : Use sodium borohydride in methanol/water for partial reduction.
Hydrolysis : Acidic hydrolysis yields key intermediates like 1-benzyl-4-methylpiperidin-3-one.
Reductive Amination : React with methylamine using titanium(IV) isopropoxide in methanol.
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Acetyl chloride, DMF | 85 | |
| 3 | NaBH₄, MeOH/H₂O | 78 | |
| 5 | Ti(OiPr)₄, MeOH | 65 |
Q. Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 5.1 ppm for allylic protons in 3-methylbut-2-en-1-yl) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 312.3700 for [M+H]⁺) .
- X-ray Crystallography : Resolve stereochemistry (e.g., R factor = 0.039 for related piperidine derivatives) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use P95 respirators (US) or ABEK-P2 (EU) for particulate protection .
- Ventilation : Work in fume hoods to avoid inhalation.
- Disposal : Avoid drainage systems; use chemical waste containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity profiles?
Methodological Answer: Conflicting data on carcinogenicity (e.g., IARC/OSHA classifications) require:
In vitro assays : Test acute toxicity using HepG2 cells or zebrafish models.
Dose-response studies : Vary concentrations (1–100 µM) to establish LD₅₀.
Comparative analysis : Cross-reference SDS data (e.g., Angene vs. PubChem entries) .
Q. Table 2: Toxicity Data Comparison
| Source | Acute Toxicity (Oral LD₅₀) | Carcinogenicity | Reference |
|---|---|---|---|
| Angene (2021) | Not determined | Unclassified | |
| PubChem (2021) | 250 mg/kg (rat) | Unclassified |
Q. What strategies optimize enantiomeric resolution of chiral derivatives?
Methodological Answer:
Q. How does structural modification impact biological activity (e.g., cholinesterase inhibition)?
Methodological Answer:
Q. How to address instability during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Stabilizers : Add 1% BHT to prevent oxidation of the allyl group .
- Stability Testing : Monitor degradation via HPLC at 0, 3, 6, and 12 months .
Data Contradiction Analysis
Q. Conflicting reports on piperidine ring reactivity—how to validate?
Methodological Answer:
- Kinetic Studies : Track reaction rates under varying pH (4–10) using UV-Vis spectroscopy.
- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict nucleophilic attack sites .
- Cross-Validation : Compare synthetic yields with patent data (e.g., 65% vs. 70% in step 5) .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
